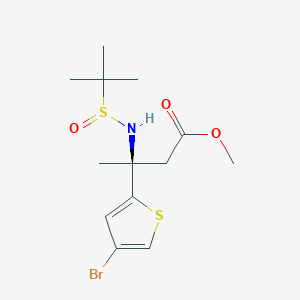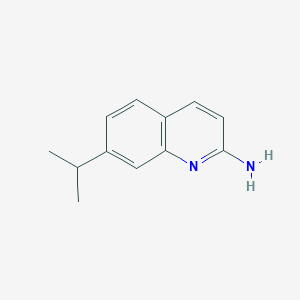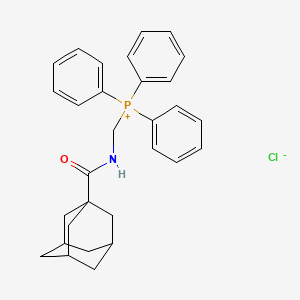![molecular formula C12H12N2O3 B13140704 [1(4H),4'-Bipyridin]-4-one, monoacetate CAS No. 375857-15-1](/img/structure/B13140704.png)
[1(4H),4'-Bipyridin]-4-one, monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1(4H),4’-Bipyridin]-4-one, monoacetate: is a heterocyclic compound that features a bipyridine core with a ketone functional group and an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1(4H),4’-Bipyridin]-4-one, monoacetate typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which uses 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts as starting materials . The reaction conditions often include the use of electron-rich aromatic diamines and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: [1(4H),4’-Bipyridin]-4-one, monoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bipyridine core allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various bipyridinium salts, alcohol derivatives, and substituted bipyridine compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1(4H),4’-Bipyridin]-4-one, monoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of conjugated oligomers and polymers with interesting electronic properties .
Biology: In biological research, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways. Its ability to form stable complexes with metal ions makes it a candidate for therapeutic applications.
Industry: In the industrial sector, [1(4H),4’-Bipyridin]-4-one, monoacetate is used in the production of materials with electrochromic properties. These materials can change color in response to electrical stimuli, making them useful in display technologies and smart windows .
Wirkmechanismus
The mechanism of action of [1(4H),4’-Bipyridin]-4-one, monoacetate involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, which can then interact with specific enzymes or receptors in biological systems. These interactions can modulate the activity of the enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridine: A simpler bipyridine derivative without the ketone and acetate groups.
4,4’-Bipyridinium Salts: Oxidized forms of bipyridine with quaternized nitrogen atoms.
1,2,4-Triazolo[1,5-a]pyridines: Heterocyclic compounds with a similar core structure but different functional groups.
Uniqueness: [1(4H),4’-Bipyridin]-4-one, monoacetate is unique due to its combination of a bipyridine core with a ketone and acetate moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
375857-15-1 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
acetic acid;1-pyridin-4-ylpyridin-4-one |
InChI |
InChI=1S/C10H8N2O.C2H4O2/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9;1-2(3)4/h1-8H;1H3,(H,3,4) |
InChI-Schlüssel |
TVXVHOMPDMZUNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CN=CC=C1N2C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


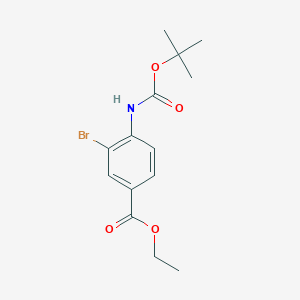
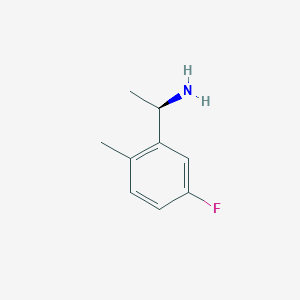

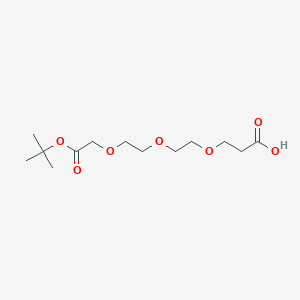
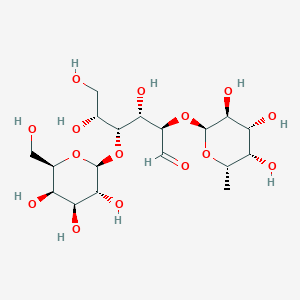
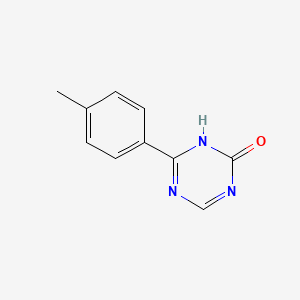
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)

![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
